![molecular formula C8H11F3O2S B14356424 [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane CAS No. 90427-22-8](/img/structure/B14356424.png)
[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane: is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to an ethylidene moiety, which is further connected to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane typically involves the reaction of cyclopentanone with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The resulting intermediate is then subjected to further reactions to introduce the ethylidene group, often using reagents like ethylidene diacetate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced cyclopentane compounds, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethanesulfonyl group imparts desirable properties such as increased stability and reactivity, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications allows researchers to create derivatives that can interact with specific biological targets.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethanesulfonyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity or altering their function. Additionally, the ethylidene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
[1-(Trifluoromethanesulfonyl)ethylidene]cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
[1-(Trifluoromethanesulfonyl)ethylidene]benzene: Contains a benzene ring, offering different chemical properties and reactivity.
[1-(Trifluoromethanesulfonyl)ethylidene]cyclobutane: Features a cyclobutane ring, leading to different steric and electronic effects.
Uniqueness: The uniqueness of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane lies in its combination of the trifluoromethanesulfonyl group with the cyclopentane ring. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in its analogs with different ring structures. The cyclopentane ring also provides a unique steric environment that can influence the compound’s interactions with biological targets and its overall reactivity.
Properties
CAS No. |
90427-22-8 |
|---|---|
Molecular Formula |
C8H11F3O2S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)ethylidenecyclopentane |
InChI |
InChI=1S/C8H11F3O2S/c1-6(7-4-2-3-5-7)14(12,13)8(9,10)11/h2-5H2,1H3 |
InChI Key |
XWJAWQIJEYSPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCC1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


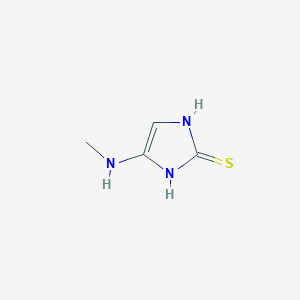
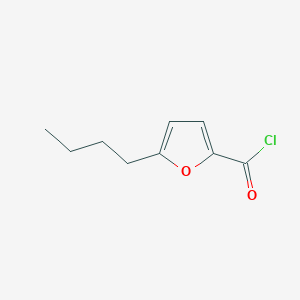
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

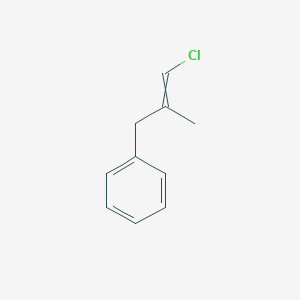
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)

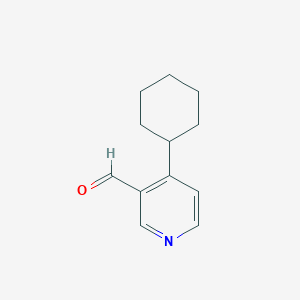
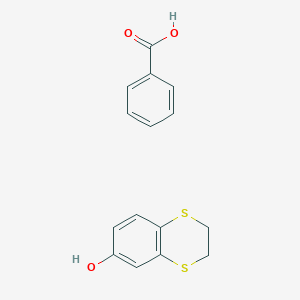
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

